5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
This compound is a triazolopyrimidine derivative characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, a 4-fluorophenyl-substituted piperazine moiety at position 5, and a 4-methoxyphenylamine group at position 5. The 4-fluorophenyl and 4-methoxyphenyl substituents likely modulate lipophilicity, binding affinity, and metabolic stability .
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-2H-triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O/c1-31-17-8-4-15(5-9-17)23-19-18-20(27-28-26-18)25-21(24-19)30-12-10-29(11-13-30)16-6-2-14(22)3-7-16/h2-9H,10-13H2,1H3,(H2,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADCOURCMYKIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Triazolopyrimidine Cores
Table 1: Key Structural Comparisons
Key Findings :
- Core Flexibility: The [1,2,3]triazolo[4,5-d]pyrimidine core in the target compound is less common than [1,2,4]triazolo[1,5-a]pyrimidine analogs.
- Substituent Positioning: Piperazine at position 5 (target) vs. position 2 ( compound) may lead to divergent receptor affinities. Fluorine’s electron-withdrawing effect in the target compound could strengthen π-π stacking compared to non-fluorinated analogs .
- Solubility and Metabolism : Methoxy groups in all compounds improve water solubility, but the 4-methoxyphenethylamine in ’s compound introduces a metabolically labile ethyl linker, unlike the direct amine in the target compound .
Piperazine-Containing Pyrimidine Derivatives
Table 2: Piperazine-Based Analogues
Key Findings :
- Piperazine Modifications : The 4-fluorophenyl group in the target compound may confer higher receptor selectivity compared to 4-methyl- or 4-phenylpiperazine analogs, as fluorine’s electronegativity fine-tunes electronic interactions .
- Core-Dependent Activity : Pyrazolo[3,4-d]pyrimidines (–20) are associated with kinase inhibition, while triazolopyrimidines (target) are more commonly linked to neurotransmitter receptor modulation .
Preparation Methods
Diazotization and Cyclization
Key steps include:
-
Diazotization of 5-aminopyrimidine derivatives using sodium nitrite in hydrochloric acid.
-
Cyclization with nitrile-containing reagents to form the triazole ring.
Representative Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaNO₂, HCl | H₂O/EtOH | 0–5°C | 2 h | 75% |
| Malononitrile | DMF | 80°C | 6 h | 82% |
Amination at Position 7 with 4-Methoxyaniline
The final step involves substituting a leaving group (e.g., chlorine) at position 7 with 4-methoxyaniline.
Palladium-Catalyzed Coupling
A Buchwald–Hartwig coupling is employed for efficient C–N bond formation:
Reaction Conditions:
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd(dba)₂ | Xantphos | NaOtBu | Toluene | 78% |
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients.
-
HPLC: Reverse-phase C18 columns (90–95% purity).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).
-
MS (ESI): m/z 476.2 [M+H]⁺.
Challenges and Optimization
-
Low Yields in Cyclization: Improved by using anhydrous solvents and inert atmospheres.
-
Byproduct Formation: Addressed via gradient elution during purification.
Q & A
Q. What are the key considerations for optimizing the synthetic yield of this compound?
The synthesis requires precise control of reaction conditions (e.g., temperature: 80–100°C, pH 7–9) and solvent selection (e.g., dichloromethane or dimethylformamide). Catalysts like triethylamine or palladium on carbon improve coupling efficiency, particularly for introducing the 4-fluorophenylpiperazine and 4-methoxyphenylamine moieties . Purification via column chromatography or recrystallization ensures high purity (>95%), with yields typically ranging from 40–65% depending on stepwise intermediate isolation .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions and purity.
- High-resolution mass spectrometry (HR-MS) validates molecular weight (C₂₄H₂₄FN₇O₂, theoretical 485.19 g/mol).
- X-ray crystallography resolves stereochemical ambiguities, as demonstrated for analogous triazolo-pyrimidines in .
- HPLC monitors reaction progress and impurity profiles .
Q. How can researchers mitigate common impurities during synthesis?
Byproducts often arise from incomplete piperazine coupling or oxidation of the methoxyphenyl group. Strategies include:
- Using excess piperazine derivatives (1.2–1.5 equivalents) to drive coupling reactions .
- Adding antioxidants (e.g., BHT) to prevent methoxy group degradation .
- Employing gradient HPLC with a C18 column for impurity resolution .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may stem from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:
- Fixed ATP levels (e.g., 10 µM) to minimize variability .
- Cell-free vs. cellular assays to distinguish direct target binding from off-target effects .
- Dose-response curves with triplicate measurements to confirm reproducibility .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to targets like serotonin receptors or kinases.
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models prioritize substituents (e.g., fluorophenyl vs. methoxyphenyl) for enhanced affinity .
Q. How to design experiments for crystallographic analysis of this compound?
- Grow single crystals via slow evaporation in ethanol/water (1:1) at 4°C.
- Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection.
- Refine structures with SHELXL-2014, ensuring R-factors < 0.05 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
